Product packaging for 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid(Cat. No.:CAS No. 1006319-31-8)

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid

Número de catálogo: B1287513
Número CAS: 1006319-31-8
Peso molecular: 188.61 g/mol
Clave InChI: IXCJOGWPVAVMMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2 B1287513 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid CAS No. 1006319-31-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-chloropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCJOGWPVAVMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290223
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501290223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-31-8
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Pharmacophore Development for 4 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid analogues is highly sensitive to structural changes in three main regions: the pyrazole (B372694) ring, the N-1 substituent (the butanoic acid chain), and any additional substituents on the pyrazole core.

Modification of the N-1 Aliphatic Acid Chain: The length and composition of the aliphatic acid chain at the N-1 position of the pyrazole ring are critical determinants of potency. In related series of pyrazole-based inhibitors targeting enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the length of this chain directly impacts inhibitory activity. nih.gov Studies on similar scaffolds have shown that compounds with linear side chains containing four or six carbon atoms often exhibit the highest potency. nih.gov Chains that are shorter or significantly longer, such as octyl or decyl groups, tend to result in decreased inhibitory activity. nih.gov This suggests that the butanoic acid chain of the parent compound is within an optimal length range for fitting into the active site of its biological target.

Substitutions on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly modulate biological effects. The chlorine atom at the C-4 position of this compound plays a key role. Halogen substituents are known to influence the electronic properties and lipophilicity of a molecule, which can affect target binding and membrane permeability.

In broader studies of substituted pyrazoles, the position of substituents on attached aryl rings has been shown to be crucial. For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, placing substituents like fluorine, bromine, or chlorine at the 2- and 4-positions of the phenyl ring resulted in superior inhibitory activity compared to substitutions at the 3-position. mdpi.com This highlights the specific spatial and electronic requirements of the target's binding pocket, favoring substitution patterns analogous to the 4-chloro substitution in the subject compound. Furthermore, the introduction of strongly electron-withdrawing groups (like nitro) or electron-donating groups (like hydroxyl) can sometimes decrease inhibitory activity, indicating a finely tuned electronic balance is necessary for optimal interaction. mdpi.com

Impact of Aryl Substituents: While the parent compound features a butanoic acid chain at the N-1 position, many analogues in development involve an N-1 aryl group, with an acid-bearing side chain attached elsewhere. In these cases, the substitution on the N-1 aryl ring is a key driver of potency. For example, in one series of mPGES-1 inhibitors, changing the substituent at the pyrazole-1-position from a 4-chlorophenyl group to an unsubstituted phenyl group was explored to fine-tune activity. nih.gov The following table illustrates the structure-activity relationship for a series of pyrazole derivatives with varying side chains, demonstrating the impact of chain length on inhibitory potency against human mPGES-1. nih.gov

CompoundCore StructureR Group (Side Chain)IC₅₀ (μM) against h-mPGES-1
Analogue 11-(4-chlorophenyl)-3-(4-alkoxyphenyl)-1H-pyrazole-H>10
Analogue 2-OCH₂CH₃ (Ethyl)1.2
Analogue 3-O(CH₂)₃CH₃ (Butyl)0.14
Analogue 4-O(CH₂)₅CH₃ (Hexyl)0.12
Analogue 5-O(CH₂)₇CH₃ (Octyl)0.31
Analogue 6-O(CH₂)₉CH₃ (Decyl)0.86

Identification of Key Pharmacophoric Elements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric elements can be deduced from their SAR.

The essential features are believed to include:

An Acidic Group: The carboxylic acid function of the butanoic acid chain is a critical pharmacophoric element. It typically acts as a hydrogen bond donor and acceptor, forming crucial interactions (e.g., ionic bonds or hydrogen bonds) with basic amino acid residues like arginine or lysine (B10760008) within the target's active site.

A Central Heterocyclic Scaffold: The 1,4-disubstituted pyrazole ring serves as a rigid core, correctly orienting the other pharmacophoric features in 3D space. Its aromatic nature allows for potential π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket.

A Hydrophobic/Halogen-Bonding Region: The chlorine atom at the C-4 position is a key feature. It contributes to the hydrophobic character of the molecule and can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

A Defined Spatial Relationship: The specific distance and geometry between the acidic group and the substituted heterocyclic ring, dictated by the flexible butanoic acid linker, are paramount for proper alignment and binding within the active site of the biological target.

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its biological activity, selectivity, or pharmacokinetic profile while maintaining the essential binding interactions. drughunter.comu-tokyo.ac.jp This involves substituting a functional group with another group that has similar physical or chemical properties.

For analogues of this compound, several bioisosteric replacement strategies are viable:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability for oral bioavailability due to its high acidity and potential for rapid metabolism. A classic and effective bioisosteric replacement is the tetrazole ring. drughunter.com Tetrazoles are acidic heterocycles that can mimic the charge and hydrogen-bonding pattern of a carboxylic acid but often provide improved metabolic stability and membrane permeability, which can lead to enhanced in vivo efficacy. drughunter.com

Pyrazole Ring Analogues: The pyrazole core itself can be replaced by other five-membered heterocycles such as imidazole (B134444) or oxazole. nih.gov Such modifications can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the core scaffold, potentially leading to improved affinity or a different selectivity profile.

Chlorine Atom Replacement: The chloro group at the C-4 position can be substituted with other halogens (F, Br) or small, metabolically stable groups like a trifluoromethyl (-CF₃) or cyano (-CN) group. These changes systematically alter the steric and electronic properties of the molecule, allowing for the fine-tuning of binding interactions with the target protein.

Conformational Analysis and its Influence on Activity

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to its biological target. The butanoic acid chain provides significant conformational flexibility, allowing the molecule to exist in numerous shapes. However, it is presumed that only one or a small subset of these low-energy conformations, known as the "bioactive conformation," is responsible for binding and eliciting a biological response.

Conformational analysis, often performed using computational modeling, is crucial for understanding how the molecule's shape influences its activity. Studies on related heterocyclic compounds have shown that conformational analysis can provide direct clues to explain a loss of biological activity when a molecule is unable to adopt the required shape. nih.gov For instance, if a structural modification introduces steric hindrance that prevents the molecule from achieving its bioactive conformation, a significant drop in potency will be observed.

Therefore, a key goal in the optimization of these analogues is to understand and control the conformational preferences of the molecule. This can be achieved by introducing elements of rigidity, such as replacing the flexible butanoic acid chain with a more constrained cyclic or unsaturated linker. Such a strategy aims to "lock" the molecule into its bioactive conformation, which can reduce the entropic penalty of binding and thereby increase both potency and selectivity.

Computational and Theoretical Investigations of 4 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netijpbs.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. eurasianjournals.com For pyrazole (B372694) derivatives, which are known to inhibit various enzymes such as kinases and carbonic anhydrases, molecular docking can elucidate the key interactions that govern their inhibitory activity. researchgate.netnih.govnih.gov

In a typical molecular docking study involving a compound like 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid, the three-dimensional structure of the compound would be docked into the binding site of a biologically relevant protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a force field that estimates the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction. researchgate.net

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the pyrazole ring can act as a hydrogen bond donor or acceptor, while the chlorophenyl group can engage in hydrophobic and halogen bonding interactions. The butanoic acid moiety can form strong hydrogen bonds and salt bridges with appropriate residues in the protein's active site.

Table 1: Illustrative Molecular Docking Studies of Pyrazole Derivatives

Compound Class Target Protein Docking Software Key Findings
Pyrazole-carboxamides Carbonic Anhydrase I & II - Compounds showed good binding affinity and interactions with the active site residues. nih.gov
Pyrazole linked Pyrazolines EGFR Kinase - Compounds can bind to the hinge region of the ATP binding site. nih.gov
Pyrazole Derivatives Receptor Tyrosine Kinase AutoDock 4.2 Potential for inhibition with good binding energies and interaction patterns. researchgate.net

This table is for illustrative purposes and showcases findings for related pyrazole compounds, not this compound itself.

Quantum Chemical Calculations (e.g., DFT, NBO, HOMO-LUMO Analysis)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. eurasianjournals.com Methods like Density Functional Theory (DFT) are widely used to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. eurasianjournals.com

For this compound, DFT calculations could be employed to determine its most stable conformation and to analyze its electronic characteristics. Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It can provide insights into charge transfer and delocalization within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

A computational study on the related compound 1H–pyrazole–3–carboxylic acid using DFT at the B3LYP/6–311++G(d,p) level of theory provides a useful reference. researchgate.net The calculated HOMO and LUMO energies for this molecule can be used to infer its reactivity.

Table 2: Theoretical Electronic Properties of a Related Pyrazole Carboxylic Acid

Parameter Value (in a.u.)
HOMO Energy -0.265
LUMO Energy -0.045

Data is for 1H–pyrazole–3–carboxylic acid and serves as an example of the type of data generated from quantum chemical calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgsemanticscholar.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. eurjchem.com

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity.

For example, a 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives used the electron conformational-genetic algorithm approach to identify the pharmacophore and predict biological activity. nih.gov Another QSAR study on pyrazolone (B3327878) compounds correlated computed molecular descriptors with their antimicrobial activities. ej-chem.orgsemanticscholar.org

Table 3: Example of a QSAR Model for Pyrazole Derivatives

Statistical Method Key Descriptors Model Performance

This table illustrates the components of a QSAR model for a series of pyrazole pyridine carboxylic acid derivatives. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon ligand binding, and the role of solvent molecules in the binding process. nih.govtandfonline.com

For this compound, an MD simulation would typically start with the docked complex of the ligand and its target protein. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated over a period of nanoseconds or longer. Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket, the persistence of key interactions, and the flexibility of different parts of the protein and ligand.

Conformational landscape analysis, often performed in conjunction with MD simulations, explores the different conformations that a molecule can adopt and their relative energies. This is particularly important for flexible molecules like this compound, as its biological activity may depend on its ability to adopt a specific conformation to fit into the binding site of its target.

Table 4: Illustrative Molecular Dynamics Simulation Parameters for Pyrazole Inhibitors

System Simulation Time Key Findings
Pyrazole-based Hsp90 inhibitors 5 nanoseconds The complexes reached equilibrium, and van der Waals energy was the primary driver for binding. tandfonline.com

This table provides examples of MD simulation parameters and findings for related pyrazole compounds.

Lead Optimization and Development Strategies for 4 4 Chloro 1h Pyrazol 1 Yl Butanoic Acid Derivatives

Design and Synthesis of Optimized Analogues

The design of optimized analogues of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid is guided by structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications to the parent molecule influence its biological activity. Key areas for modification include the pyrazole (B372694) ring, the chloro substituent, and the butanoic acid side chain.

Design Strategies:

Modification of the Pyrazole Ring: Alterations to the pyrazole core are a primary strategy. This can involve the introduction of various substituents at different positions to modulate the electronic and steric properties of the molecule. For instance, adding electron-donating or electron-withdrawing groups can influence the binding affinity of the compound to its biological target. researchgate.net

Substitution of the Chloro Group: The chlorine atom at the C4 position of the pyrazole ring is a key feature. Replacing it with other halogens (e.g., fluorine, bromine) or different functional groups can impact the compound's lipophilicity and metabolic stability. researchgate.net

Alteration of the Butanoic Acid Chain: The butanoic acid side chain is crucial for the molecule's interaction with its target. Modifications can include altering the length of the alkyl chain, introducing unsaturation, or replacing the carboxylic acid with bioisosteres such as tetrazoles or sulfonamides. These changes can affect the compound's solubility, polarity, and ability to form key interactions.

Synthesis of Analogues:

The synthesis of pyrazole derivatives has evolved from classical methods to more advanced techniques that allow for greater efficiency and diversity in the resulting compounds. researchgate.net

Classical Synthesis: Traditional methods often involve cyclization and condensation reactions. A common approach is the reaction of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring. nih.gov

Modern Synthetic Methods: To improve yields and reduce reaction times, modern techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions are increasingly employed. rsc.org These methods align with the principles of green chemistry by often requiring less energy and solvent. researchgate.netrsc.org

Cascade Reactions: A notable synthetic route for creating pyrazolyl butanoic acid derivatives involves a cascade annulation/ring-opening reaction. For example, a copper(II)-catalyzed reaction between hydrazones and exocyclic dienones can produce these derivatives in good yields under relatively mild conditions. nih.govrsc.org

A general synthetic scheme for producing derivatives of this compound might start with the formation of a substituted pyrazole, followed by N-alkylation with a suitable butanoic acid precursor. The specific reagents and conditions would be chosen based on the desired final structure.

Strategies for Improving In Vitro Performance

Improving the in vitro performance of lead compounds is a critical step in drug development. For derivatives of this compound, this involves enhancing their potency, selectivity, and other pharmacological parameters.

Structure-Activity Relationship (SAR) Guided Optimization:

The primary strategy for improving in vitro performance is to systematically modify the lead structure and evaluate the impact of these changes on biological activity. This iterative process of design, synthesis, and testing allows researchers to build a comprehensive SAR profile.

For example, a study on pyrazinoic acid analogs, which also feature a heterocyclic ring with a carboxylic acid, demonstrated that substitutions at specific positions on the ring could significantly enhance potency. nih.gov Alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid were found to be up to 10-fold more potent than the parent compound. nih.gov A similar approach could be applied to the pyrazole ring of this compound.

Computational Approaches:

Computational chemistry plays a vital role in modern lead optimization. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of virtual compounds before they are synthesized. mdpi.comresearchgate.net

QSAR Modeling: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can guide the design of more potent analogues. mdpi.comresearchgate.net

Molecular Docking: If the biological target of the compound is known, molecular docking can be used to simulate the binding of different analogues to the target's active site. This allows for the rational design of modifications that are predicted to improve binding affinity and, consequently, potency.

Bioisosteric Replacement:

Another common strategy is bioisosteric replacement, where a functional group in the lead compound is replaced with another group that has similar physical or chemical properties. For the butanoic acid moiety, potential bioisosteres could include other acidic groups or functional groups capable of forming similar hydrogen bond interactions. The goal is to improve properties like metabolic stability or cell permeability without losing the desired biological activity.

The table below illustrates hypothetical data from an SAR study on derivatives of this compound, demonstrating how different substitutions might affect in vitro potency (e.g., IC₅₀).

CompoundR1 (at C3 of Pyrazole)R2 (at C5 of Pyrazole)R3 (on Butanoic Acid Chain)IC₅₀ (nM)
Parent HHH150
Analog 1 -CH₃HH125
Analog 2 H-CH₃H200
Analog 3 HH-OH95
Analog 4 -CF₃HH75
Analog 5 HH-NH₂180

This table is for illustrative purposes and does not represent actual experimental data.

Through these combined strategies of rational design, advanced synthesis, and rigorous in vitro testing, derivatives of this compound can be optimized to produce promising candidates for further preclinical and clinical development.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Pyrazole-Butanoic Acid Systems

Traditional methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, are being supplemented and surpassed by more efficient, sustainable, and versatile modern strategies. nih.gov These emerging methodologies offer novel pathways to synthesize not only 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid but also a diverse library of analogues for structure-activity relationship (SAR) studies.

A particularly relevant and innovative approach is the copper(II)-catalyzed [3+2] annulation/ring-opening cascade reaction. This method utilizes readily available hydrazones and exocyclic dienones to construct 4-(pyrazol-4-yl) butanoic acid derivatives in a single step under mild, aerobic conditions. nih.govacs.org This strategy is noted for its use of an inexpensive and environmentally benign catalyst, broad substrate scope, and operational simplicity, making it highly attractive for generating diverse chemical libraries. nih.govacs.org

Other modern synthetic strategies that hold promise for creating pyrazole-butanoic acid systems include:

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form complex products, offering high atom economy and efficiency. nih.gov Adapting MCRs could allow for the rapid assembly of diverse pyrazole-butanoic acid derivatives by varying the initial components.

Cascade Reactions: Iodine-mediated cascade reactions have been developed for the synthesis of functionalized pyrazoles under metal- and solvent-free conditions, presenting a green chemistry approach. nih.gov These domino processes, where multiple bonds are formed in sequence without isolating intermediates, enhance synthetic efficiency.

Photochemical and Electrochemical Synthesis: Visible-light-promoted cascade reactions and electrochemical methods are gaining traction for their mild conditions and unique reactivity. nih.gov For instance, a visible-light-promoted Glaser coupling/annulation has been used for the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazines. nih.gov

These advanced synthetic routes provide the necessary tools to efficiently produce a wide array of analogues, enabling a thorough exploration of the chemical space around the this compound scaffold.

MethodKey FeaturesPotential Advantage for Pyrazole-Butanoic Acid Systems
Copper-Catalyzed Cascade Annulation/Ring-Opening Uses hydrazones and dienones; aerobic; mild conditions. nih.govacs.orgDirect and efficient route to the core scaffold.
Multicomponent Reactions (MCRs) Combines ≥3 starting materials in one pot; high atom economy. nih.govRapid generation of diverse analogue libraries.
Iodine-Mediated Cascade Reactions Metal-free and solvent-free options; green chemistry approach. nih.govSustainable synthesis of functionalized pyrazoles.
Visible-Light-Promoted Synthesis Uses light as a reagent; mild reaction conditions. nih.govAccess to novel reactivity and functional group tolerance.

Advanced Biological Screening and Target Deconvolution

Identifying the biological targets and mechanisms of action for novel compounds is a critical step in drug discovery. Future research on this compound and its derivatives will benefit from a shift towards more sophisticated screening and target identification paradigms beyond traditional target-based assays.

Phenotypic Screening: This approach involves screening compounds in complex biological systems, such as cell cultures or whole organisms, to identify molecules that produce a desired physiological effect, without a priori knowledge of the molecular target. For example, a high-throughput screen was successfully used to identify pyrazolone-based compounds that inhibit the protein aggregation associated with amyotrophic lateral sclerosis (ALS). acs.orgnih.gov A similar strategy could be employed to screen libraries of pyrazole-butanoic acid derivatives for activity in cellular models of various diseases, such as cancer, neurodegeneration, or inflammatory disorders.

Target Deconvolution: Once a compound with an interesting phenotype is identified, the challenge lies in deconvoluting its molecular target(s). A multi-pronged approach is often the most effective, combining several advanced techniques:

Chemical Proteomics: This powerful strategy uses chemical probes to identify protein-ligand interactions within a complex proteome. A common method is affinity purification, where an analogue of the active compound is immobilized on a solid support to "fish" for its binding partners in cell lysates. nih.govnih.gov

Photoaffinity Labeling (PAL): A modified version of the compound containing a photo-reactive group can be used to form a covalent bond with its target protein upon light activation, allowing for robust identification. acs.orgnih.gov

Thermal Shift Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in living cells. nih.govnih.gov The binding of a ligand typically stabilizes its target protein, leading to a measurable increase in its melting temperature. nih.govnih.gov In the ALS study, CETSA was crucial in confirming that pyrazolone (B3327878) compounds directly engage with the 14-3-3 protein family in a cellular context. nih.govnih.gov

Computational Approaches: In silico methods like reverse docking can screen a compound against a database of known protein structures to predict potential binding partners, which can then be experimentally validated. researchgate.net

This integrated workflow, moving from a phenotypic effect to definitive target identification, provides a comprehensive path to understanding the biological activity of novel pyrazole compounds.

TechniqueDescriptionApplication Example
Phenotypic Screening Identifies compounds based on a desired effect in a biological system.Screening for inhibitors of mutant SOD1 protein aggregation in an ALS cell model. acs.orgnih.gov
Chemical Proteomics Uses chemical probes and mass spectrometry to identify protein targets.Affinity purification and proteomics analysis to identify the 14-3-3 family as targets of pyrazolone compounds. nih.govnih.gov
Thermal Shift Assays (CETSA) Measures changes in protein thermal stability upon ligand binding to confirm target engagement in cells. nih.govConfirming direct binding of pyrazolone inhibitors to 14-3-3 proteins in cell lysates. nih.govnih.gov
Reverse Docking Computationally screens a ligand against a library of protein targets to predict potential interactions. researchgate.netSuggesting Leishmania major pteridine (B1203161) reductase (Lm-PTR1) as a putative target for novel pyrazole derivatives. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comresearchgate.net These computational tools can be applied to pyrazole-butanoic acid systems to design novel analogues with optimized properties, predict their bioactivity, and prioritize them for synthesis.

Predictive Modeling: Machine learning models, such as Random Forest or Deep Neural Networks (DNNs), can be trained on existing datasets of pyrazole compounds to predict various properties, including:

Bioactivity: Predicting the inhibitory activity against a specific target (e.g., pIC50). rsc.org

ADME Properties: Forecasting absorption, distribution, metabolism, and excretion characteristics to improve drug-likeness.

Toxicity: Identifying potential off-target effects or toxicity liabilities early in the design process.

AI/ML ApplicationDescriptionRelevance to Pyrazole-Butanoic Acid Systems
High-Throughput Virtual Screening (HTVS) Rapidly screens large compound libraries against a protein target using computational docking and scoring. nih.govPrioritizing analogues for synthesis based on predicted binding affinity to a target of interest.
Bioactivity Prediction Uses ML models to predict the biological activity of a compound from its chemical structure. nih.govEstimating the potency of virtual compounds to select the most promising candidates.
Generative Models Creates novel molecular structures with optimized, user-defined properties. nih.govDesigning new, synthetically accessible analogues with predicted high efficacy and good ADME profiles.

Potential Applications in Chemical Biology Probes

Beyond direct therapeutic applications, the this compound scaffold is well-suited for development into chemical biology probes. These tools are designed to study biological systems, visualize cellular processes, and identify protein targets. mskcc.org The butanoic acid chain provides a convenient linker for attaching various functional moieties without significantly altering the core pharmacophore's binding properties.

Fluorescent Probes: Pyrazole derivatives are known to form the basis of fluorescent sensors for bioimaging. nih.govnih.gov By conjugating a fluorophore to the butanoic acid handle or by modifying the pyrazole core to enhance its intrinsic fluorescence, probes can be designed to visualize cellular processes. These probes often operate on a "turn-on" or "turn-off" mechanism, where fluorescence is modulated upon binding to a specific analyte, such as a metal ion (e.g., Zn²⁺, Fe³⁺), or in response to changes in the cellular microenvironment, like pH. nih.govrsc.org Such probes could be used to track the distribution of the parent compound in cells or to sense specific biochemical events.

Photoaffinity and "Clickable" Probes: To definitively identify the cellular binding partners of this compound, it can be converted into a photoaffinity probe. mdpi.com This involves modifying the butanoic acid linker to include two key elements:

A photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a highly reactive species that covalently crosslinks the probe to its binding partner. mdpi.com

A reporter tag or bioorthogonal handle (e.g., an alkyne or azide) that allows for subsequent detection or enrichment via "click chemistry." nih.gov

Once the probe has been crosslinked to its target(s) in cells or cell lysates, the reporter tag can be "clicked" to a fluorescent dye for visualization (e.g., in-gel fluorescence) or to a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. nih.gov This approach provides an unbiased and powerful method for target deconvolution.

Probe TypeFunctional ModificationsApplication
Fluorescent Probe Addition of a fluorophore or modification of the pyrazole core to be environmentally sensitive. nih.govReal-time imaging of compound localization or sensing of specific analytes (e.g., ions, pH) in living cells. rsc.org
Photoaffinity Probe Incorporation of a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne). mdpi.comCovalent labeling and subsequent identification of direct protein binding partners.
Clickable Probe Incorporation of a bioorthogonal handle (e.g., alkyne). nih.govnih.govVisualization, isolation, and enrichment of cellular targets for proteomic analysis.

Q & A

Q. What are the standard synthetic routes for 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid, and how can purity be ensured?

The compound is typically synthesized via multi-step procedures involving condensation reactions, as seen in structurally similar pyrazole derivatives. For example, general procedure G (used for analogs like compounds 24–26 in ) involves coupling a pyrazole precursor with a butanoic acid derivative under reflux conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for optimal reactivity .
  • Purification : Flash chromatography and recrystallization are standard, with HPLC analysis (≥95% purity) used to confirm purity post-synthesis .
  • Yield optimization : Adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of pyrazole to acid chloride) can improve yields .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming the pyrazole ring substitution pattern and butanoic acid linkage. For example, the pyrazole C–H protons resonate between δ 7.5–8.5 ppm, while the butanoic acid protons appear as distinct multiplets near δ 2.5–3.5 ppm .
  • HPLC-MS : Used to verify molecular weight (e.g., 352.73 g/mol for a nitro-substituted analog) and detect impurities .

Q. How does solubility impact experimental design?

The compound’s solubility varies significantly with pH and solvent polarity.

  • Aqueous solubility : The carboxylic acid group confers moderate solubility in alkaline buffers (e.g., pH 8–10), but poor solubility in neutral or acidic conditions .
  • Organic solvents : Soluble in DMSO, DMF, and methanol, making these suitable for biological assays or further derivatization .

Q. What are common impurities encountered during synthesis?

  • Unreacted intermediates : Residual pyrazole or acid chloride precursors, detectable via TLC or HPLC .
  • Byproducts : Chlorinated side products (e.g., from incomplete substitution) or dimerization artifacts, mitigated by controlled reaction temperatures (60–80°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example:

  • SHELX refinement : Programs like SHELXL () enable precise modeling of bond lengths and angles. Pyrazole rings in analogs (e.g., ) show planar geometry with bond lengths of ~1.33–1.38 Å for C–N .
  • Twinning and disorder : High-resolution data (d < 0.8 Å) and iterative refinement are critical for resolving disorder in the butanoic acid side chain .

Q. How should researchers address contradictory bioactivity data across analogs?

Discrepancies in biological activity (e.g., antimicrobial potency) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl, –NO2_2) at the pyrazole 4-position enhance activity in some analogs but reduce solubility, complicating dose-response interpretations .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) and use positive controls (e.g., ciprofloxacin) to normalize results .

Q. What computational methods predict binding interactions of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina can model interactions with enzymes (e.g., cyclooxygenase-2). The butanoic acid moiety often participates in hydrogen bonding with active-site residues .
  • QSAR studies : Hammett constants (σ) for substituents on the pyrazole ring correlate with inhibitory activity (R2^2 > 0.85 in some studies) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency in halogenated analogs .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time at high temperatures .

Q. What mechanisms explain the compound’s instability under acidic conditions?

Protonation of the pyrazole nitrogen at low pH (<3) leads to:

  • Ring-opening reactions : Detected via LC-MS as degradation products with m/z corresponding to fragmented butanoic acid .
  • Mitigation strategies : Lyophilization or storage in neutral buffers (pH 6–8) enhances stability .

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